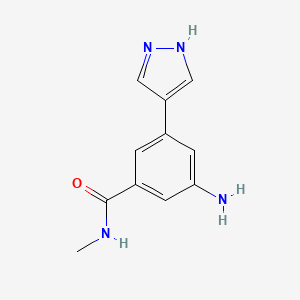
3-Amino-N-methyl-5-(1H-pyrazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-N-methyl-5-(1H-pyrazol-4-yl)benzamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzamide moiety substituted with an amino group and a pyrazole ring, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-methyl-5-(1H-pyrazol-4-yl)benzamide typically involves the reaction of 3-amino-5-(1H-pyrazol-4-yl)benzoic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Amino-N-methyl-5-(1H-pyrazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzamides and pyrazoles.
科学研究应用
3-Amino-N-methyl-5-(1H-pyrazol-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 3-Amino-N-methyl-5-(1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Similar structure but lacks the benzamide moiety.
N-methyl-3-(1H-pyrazol-4-yl)benzamide: Similar but without the amino group.
5-Amino-3-methyl-1-phenylpyrazole: Contains a phenyl group instead of a benzamide.
Uniqueness
3-Amino-N-methyl-5-(1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a pyrazole ring, and a benzamide moiety makes it a valuable compound for various research applications.
属性
分子式 |
C11H12N4O |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
3-amino-N-methyl-5-(1H-pyrazol-4-yl)benzamide |
InChI |
InChI=1S/C11H12N4O/c1-13-11(16)8-2-7(3-10(12)4-8)9-5-14-15-6-9/h2-6H,12H2,1H3,(H,13,16)(H,14,15) |
InChI 键 |
JHZPNFHDEXKFPW-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC(=CC(=C1)C2=CNN=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724316.png)
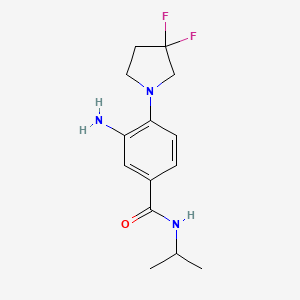
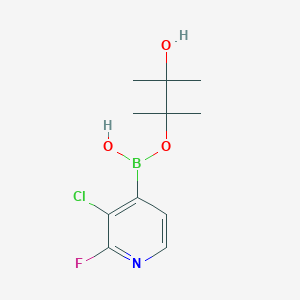
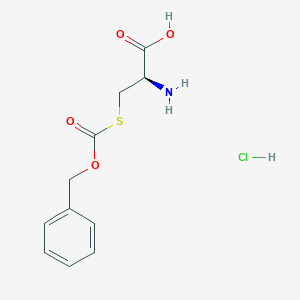
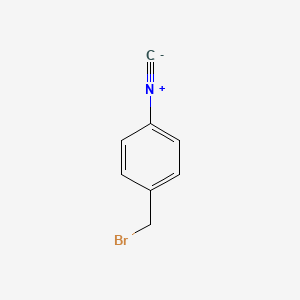
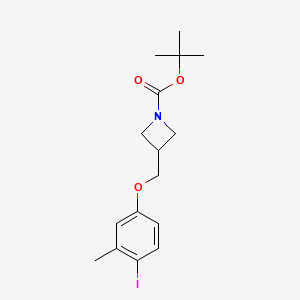
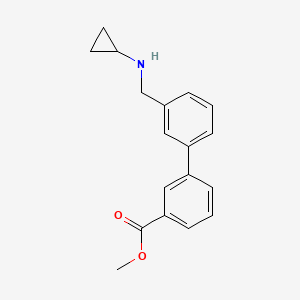
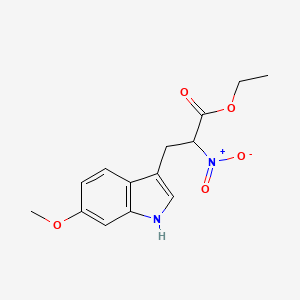
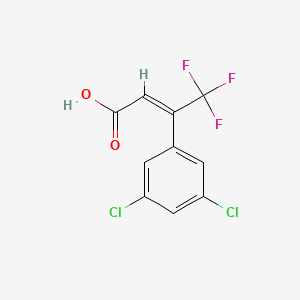
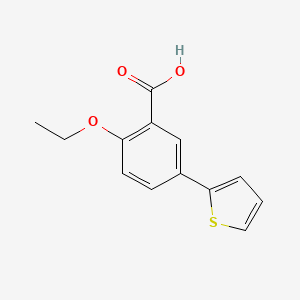

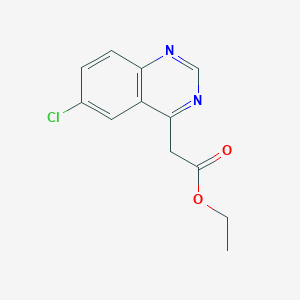
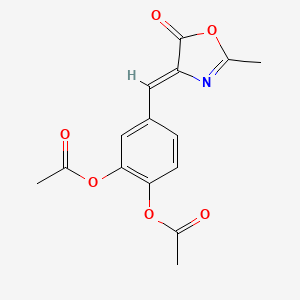
![Bicyclo[1.1.1]pentan-2-ylmethanol](/img/structure/B13724379.png)
